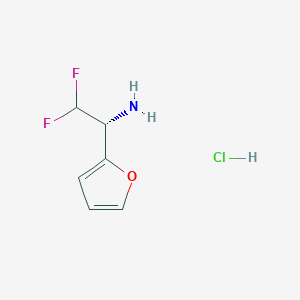

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride

Description

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a furan ring and difluoroethylamine backbone. Its stereochemistry (R-configuration) and fluorine substituents contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

(1R)-2,2-difluoro-1-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAILEZOAJHMRD-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Introduction of the Difluoroethylamine Group: This step involves the nucleophilic substitution of a suitable precursor with difluoroethylamine.

Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The difluoroethylamine group can be reduced to form ethylamine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Ethylamine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine hydrochloride is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, and medicine. It consists of a furan ring, an ethylamine group with fluorine substituents, and a hydrochloride component .

Chemistry

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine hydrochloride can serve as a building block in synthesizing more complex molecules. Its structure allows for a variety of chemical reactions:

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to yield simpler amine derivatives.

- Substitution reactions: The amine group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound may interact with biological molecules. Its unique structure may influence:

- Enzyme inhibition or activation: It can provide insights into biochemical pathways.

- Drug design: It can be used in targeting specific receptors or enzymes due to its unique geometry.

Medicine

The compound is under investigation for its potential in drug development, particularly for conditions related to neurotransmitter systems like depression or anxiety disorders. Its structural properties may allow it to interact effectively with serotonin transporters or other neurochemical targets.

Industrial Applications

In industry, this compound is explored for developing novel materials with unique properties derived from its structure. This includes:

- Polymer synthesis: Cubane derivatives can enhance material properties.

- Specialty chemicals: Leveraging its reactivity for creating new compounds with desired functionalities.

Case Studies and Research Findings

- A study on its interaction with serotonin transporters suggests that modifications of the structure can enhance binding affinity, potentially leading to new antidepressant therapies.

- Another research focused on its role in synthesizing novel materials demonstrated improved mechanical properties when incorporated into polymer matrices.

Safety and Hazards

(1R)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine hydrochloride is classified with the following GHS classifications :

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoroethylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethanamine Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron Effects : Fluorine substituents enhance electronegativity and metabolic stability. Difluoro groups (as in the target compound) balance polarity and lipophilicity, while trifluoro derivatives (e.g., ) exhibit stronger electron-withdrawing effects .

- Stereochemistry : The R-configuration in chiral analogs (e.g., ) is critical for enantioselective biological activity, as seen in receptor-binding studies .

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Target Specificity: Indole-based compounds () target HSP90 via amide linkages, whereas fluorinated ethanamines (e.g., ) modulate adrenoceptors. The furan group in the target compound may favor interactions with oxygen-dependent binding pockets.

- Antagonist Sensitivity: Beta3-adrenoceptor agonists like SR 59104A are inhibited by SR 59230A, highlighting the role of fluorine positioning in receptor affinity .

Biological Activity

(1R)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride is an organic compound with the potential for various biological activities. It is characterized by a furan ring connected to a difluoro ethanamine moiety, which may influence its interaction with biological systems. The compound has garnered interest in medicinal chemistry due to its unique structure and potential therapeutic applications.

- IUPAC Name : (1R)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine hydrochloride

- CAS Number : 2343963-64-2

- Molecular Formula : C6H7F2ClN

- Molecular Weight : 179.58 g/mol

- Purity : ≥95%

Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets, including receptors and enzymes. The furan ring may facilitate interactions with biological molecules, while the difluoro substitution could enhance binding affinity or specificity.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Antineoplastic Activity : Some studies have shown that derivatives of furan-containing compounds can exhibit anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis in cancer cells .

Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurological disorders .

Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may suggest its use in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.